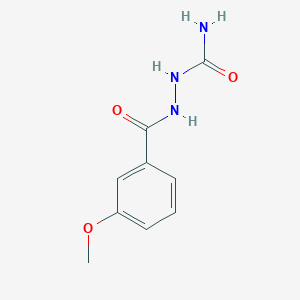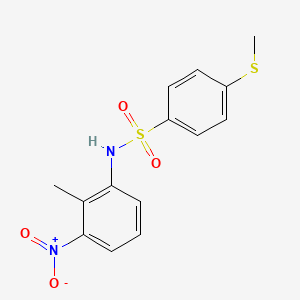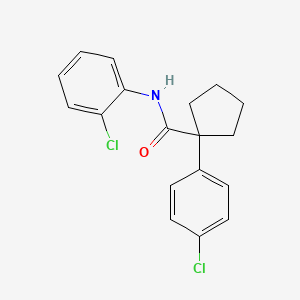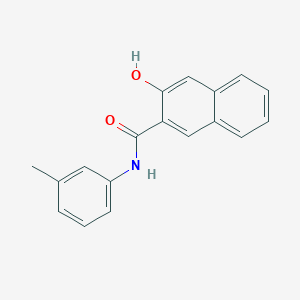![molecular formula C14H14N2O2S B5783975 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide, also known as CYM-5442, is a chemical compound that has been widely studied in scientific research. It belongs to the class of isoxazolecarboxamide compounds, which have been shown to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide is not fully understood. However, it has been shown to modulate the activity of ion channels, including the TRPA1 and TRPV1 channels. These channels are involved in pain and inflammation signaling pathways. 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anticonvulsant effects, suggesting potential use in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide is its potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anticonvulsant effects make it an attractive candidate for drug development. However, one limitation of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its mechanism of action in more detail, particularly its effects on ion channels and the neurotransmitter acetylcholine. Additionally, future studies could investigate the development of more soluble forms of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide for easier administration in vivo.
Métodos De Síntesis
The synthesis of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide involves several steps. The starting material is 2-bromo-4'-methylthiobenzophenone, which is reacted with cyclopropylmagnesium bromide to form 2-cyclopropyl-4'-methylthiobenzophenone. This intermediate product is then reacted with hydroxylamine hydrochloride to form 2-cyclopropyl-4'-methylthio-5-isoxazolecarboxylic acid. Finally, this compound is converted to 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide by reacting it with thionyl chloride and then with ammonia.
Aplicaciones Científicas De Investigación
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-cyclopropyl-N-(2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-19-13-5-3-2-4-10(13)15-14(17)11-8-12(18-16-11)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAURHKJTVBGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)
![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)

![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)





![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5783992.png)
